Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-
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Overview
Description
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is an organic compound with the molecular formula C14H13N. It is also known by other names such as Aniline, N-(p-methylbenzylidene)- and N-(p-Methylbenzylidene)aniline . This compound is characterized by the presence of a benzenamine group substituted with a 4-methylphenylmethylene and a 2-(1-pentynyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- typically involves the condensation of aniline with p-methylbenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale condensation reactions followed by purification steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as halogens or nitro groups.
Major Products Formed
The major products formed from these reactions include nitrobenzenamine, aminobenzenamine, and various substituted benzenamines depending on the specific reagents and conditions used.
Scientific Research Applications
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-methyl-N-(phenylmethylene)-
- Benzenamine, N-[(4-methylphenyl)phenylmethylene]-
- Benzenamine, 4-methyl-N-phenyl-
Uniqueness
Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)- is unique due to the presence of the 2-(1-pentynyl) group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
663175-31-3 |
---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(2-pent-1-ynylphenyl)methanimine |
InChI |
InChI=1S/C19H19N/c1-3-4-5-8-18-9-6-7-10-19(18)20-15-17-13-11-16(2)12-14-17/h6-7,9-15H,3-4H2,1-2H3 |
InChI Key |
PUBDUTHWTVZRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=C1N=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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